6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine
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Overview
Description
6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with dimethyl substitutions at positions 6 and 8, and an oxan-4-yl group attached to the nitrogen atom at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone under acidic or basic conditions.
Dimethyl Substitution:
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through nucleophilic substitution reactions involving an appropriate oxane derivative and the amine group at position 4 of the chromene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,8-dimethyl-2H-chromen-4-amine: Lacks the oxan-4-yl group, which may affect its biological activity and chemical reactivity.
N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine: Lacks the dimethyl substitutions, which may influence its pharmacokinetic properties.
Uniqueness
6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine is unique due to the presence of both dimethyl substitutions and the oxan-4-yl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11-9-12(2)16-14(10-11)15(5-8-19-16)17-13-3-6-18-7-4-13/h9-10,13,15,17H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFDFWJKZOJDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)NC3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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